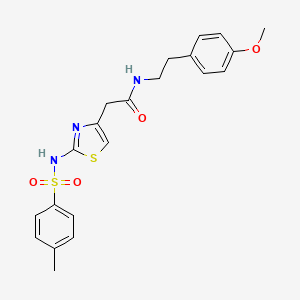
N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, a methoxyphenethyl group, and a sulfonamide moiety. Its molecular formula is C23H26N4O3S with a molecular weight of 438.54 g/mol. The presence of these functional groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Research indicates that compounds containing thiazole and sulfonamide groups often exhibit antitumor and antimicrobial properties. The specific mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses have been proposed:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction.
- Interaction with Enzymatic Pathways : The sulfonamide group may interact with key enzymes involved in tumor metabolism or cell cycle regulation.
- Anti-inflammatory Activity : Compounds with similar structures have shown anti-inflammatory effects, which could contribute to their overall therapeutic potential.
In Vitro Studies
Recent investigations have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated:
- MDA-MB-231 Cell Line : The compound exhibited significant cytotoxicity, outperforming standard chemotherapeutics like cisplatin.
- SUIT-2 Cell Line : Moderate efficacy was noted; however, it was less potent compared to cisplatin.
- HT-29 Cell Line : High potency was observed, suggesting that the compound may be particularly effective against colorectal cancers.
Case Studies
A notable case study highlighted the use of this compound in combination therapy for resistant cancer types. The study reported enhanced efficacy when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µM) | Comparison to Cisplatin | Mechanism Suggested |
|---|---|---|---|
| MDA-MB-231 | 5.0 | More potent | Apoptosis induction |
| SUIT-2 | 15.0 | Less potent | Cell cycle arrest |
| HT-29 | 3.0 | More potent | Inhibition of metabolic pathways |
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-3-9-19(10-4-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-7-18(28-2)8-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYHPVLDMFQRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














